N-(2-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Description
This compound features a 2-chlorophenyl acetamide core linked to a piperazine ring substituted with an (E)-2-phenylethenyl sulfonyl group. Its molecular formula is C26H25ClN3O3S, with a molecular weight of 493.02 g/mol.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c21-18-8-4-5-9-19(18)22-20(25)16-23-11-13-24(14-12-23)28(26,27)15-10-17-6-2-1-3-7-17/h1-10,15H,11-14,16H2,(H,22,25)/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBKLIXSVRDVCM-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Biological Activity
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study by Huynh et al. (2005) demonstrated that derivatives of sulfonamide compounds showed significant cytotoxicity against various cancer cell lines, suggesting that the sulfonamide moiety may enhance biological activity through interactions with cellular targets.
Mechanism of Action
The proposed mechanism of action involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, sulfonamide-containing compounds have been shown to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. This inhibition can lead to decreased tumor viability and increased apoptosis in cancer cells.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Sulfonamide : Reacting 2-chlorophenyl acetamide with a sulfonyl chloride in the presence of a base such as triethylamine.
- Piperazine Formation : The introduction of piperazine can be achieved through nucleophilic substitution reactions where piperazine reacts with the sulfonamide intermediate.
- Final Coupling Reaction : The final step involves coupling with an appropriate phenylethene derivative to form the target compound.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Huynh et al. (2005) | Demonstrated cytotoxic effects on cancer cell lines with similar sulfonamide structures. |
| Ye et al. (2006) | Reported on the inhibition of carbonic anhydrase by sulfonamide derivatives, leading to reduced tumor growth. |
| PMC2977659 (2009) | Discussed the structural properties and potential biological activities of related compounds, emphasizing their importance as precursors for active molecules. |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Substituent Variations on the Piperazine Ring
a) Sulfonyl Group Modifications
- N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0): The 4-methylphenyl sulfonyl group lacks conjugation, reducing electronic effects but improving metabolic stability.
- 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS: 303091-53-4): Replaces sulfonyl with a 3-chlorophenyl group, altering electron-withdrawing properties and likely reducing solubility.
b) Piperazine Substitution Patterns
Acetamide Core Modifications
a) Phenyl Ring Substituents
- N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide : A 4-fluorophenyl group offers milder electron-withdrawing effects and improved pharmacokinetics.
- 2-(4-Benzylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide (Compound 11 in ): Substitutes the sulfonyl group with benzyl , increasing hydrophobicity but reducing hydrogen-bonding capacity.
b) Heterocyclic Acetamide Derivatives
- N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS: 338749-93-2): Replaces the phenyl ring with a thiazole moiety, enhancing heterocyclic interactions and metabolic stability.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
